4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethoxyphenyl group, and a pyrrolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and related pyrrolone structures .
Uniqueness
What sets 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H34N2O6 |
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Molecular Weight |
530.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O6/c1-20-17-23(39-19-21-9-7-6-8-10-21)12-13-24(20)29(34)27-28(22-11-14-25(37-4)26(18-22)38-5)33(16-15-32(2)3)31(36)30(27)35/h6-14,17-18,28,34H,15-16,19H2,1-5H3/b29-27+ |
InChI Key |
SENSPWBXCLAQMO-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC(=C(C=C4)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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